molecular formula C6H10N4O2 B2406766 1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 2260930-98-9

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B2406766
CAS No.: 2260930-98-9
M. Wt: 170.172
InChI Key: ZDBCCKNDWYFXIC-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a chemical compound that features a tetrazole ring substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of oxan-4-yl derivatives with azide compounds under controlled conditions. One common method includes the cyclization of oxan-4-yl hydrazine with sodium azide in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxan-4-yl tetrazole derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrazoles and oxan-4-yl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The oxan-4-yl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxan-4-yl)pentanedioic Acid
  • 2-(Oxan-4-yl)Acetic Acid
  • (Oxan-4-yl)methanol

Uniqueness

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to the presence of both the tetrazole ring and the oxan-4-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-(oxan-4-yl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c11-6-7-8-9-10(6)5-1-3-12-4-2-5/h5H,1-4H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCCKNDWYFXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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